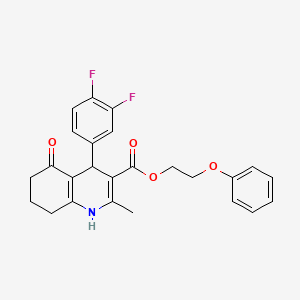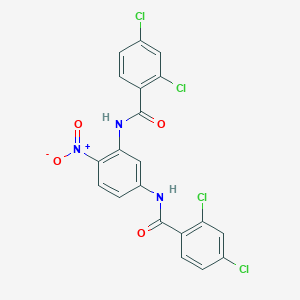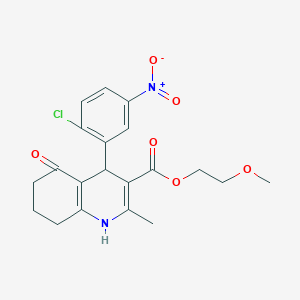![molecular formula C24H29BrN2O8 B4968325 1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate](/img/structure/B4968325.png)
1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. This compound is a piperazine derivative that has been synthesized through a complex process, and its unique structure and properties make it an interesting target for further research.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate is complex and not fully understood. However, it is believed that this compound exerts its effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell growth and the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In the brain, it has been shown to improve cognitive function by increasing the availability of acetylcholine, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate is its potent activity against cancer cells and its potential as a treatment for Alzheimer's disease. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, particularly in cancer cells and the brain.
2. Development of new derivatives of this compound with improved activity and reduced toxicity.
3. Evaluation of the potential use of this compound as a treatment for other neurodegenerative diseases, such as Parkinson's disease.
4. Investigation of the potential use of this compound as a tool for studying the role of acetylcholine in learning and memory.
5. Development of new methods for synthesizing this compound more efficiently and cost-effectively.
Métodos De Síntesis
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate involves several steps, including the reaction of 4-bromoanisole with acetic anhydride to form 1-acetyl-4-bromo-2-methoxybenzene. This intermediate is then reacted with 3-ethoxy-4-methoxybenzylamine in the presence of sodium hydride to form 1-(4-bromophenoxy)acetyl-4-(3-ethoxy-4-methoxybenzyl)piperazine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of the final product.
Aplicaciones Científicas De Investigación
1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O4.C2H2O4/c1-3-28-21-14-17(4-9-20(21)27-2)15-24-10-12-25(13-11-24)22(26)16-29-19-7-5-18(23)6-8-19;3-1(4)2(5)6/h4-9,14H,3,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBCYQPYDFNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(cyclopropylcarbonyl)-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4968259.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4968266.png)
![methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate](/img/structure/B4968271.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968272.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968279.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4968308.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B4968317.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-fluorophenyl)ethyl]benzamide](/img/structure/B4968326.png)
![5-(4-fluorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4968333.png)
![2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4968340.png)